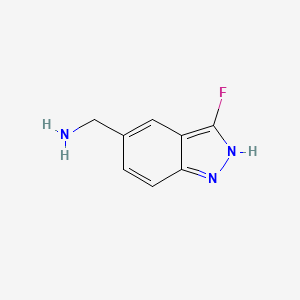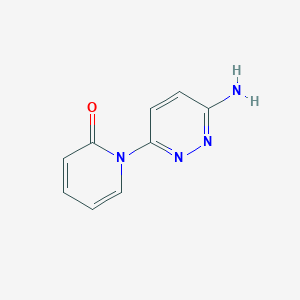
1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone is a heterocyclic compound that contains both pyridazinyl and pyridinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone typically involves the reaction of 6-amino-3-pyridazinecarboxylic acid with appropriate reagents to form the desired pyridinone structure. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced pyridazinyl-pyridinone compounds.
Substitution: Formation of substituted pyridazinyl-pyridinone derivatives.
科学的研究の応用
1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone: Contains both pyridazinyl and pyridinone moieties.
6-amino-3-pyridazinyl derivatives: Compounds with similar pyridazinyl structure but different substituents.
Pyridinone derivatives: Compounds with a pyridinone core but different functional groups.
Uniqueness
This compound is unique due to its dual pyridazinyl and pyridinone structure, which imparts distinct chemical and biological properties
特性
分子式 |
C9H8N4O |
|---|---|
分子量 |
188.19 g/mol |
IUPAC名 |
1-(6-aminopyridazin-3-yl)pyridin-2-one |
InChI |
InChI=1S/C9H8N4O/c10-7-4-5-8(12-11-7)13-6-2-1-3-9(13)14/h1-6H,(H2,10,11) |
InChIキー |
SBJVZBWERXPSGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1)C2=NN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


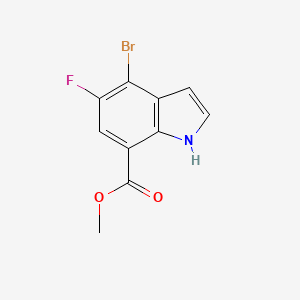


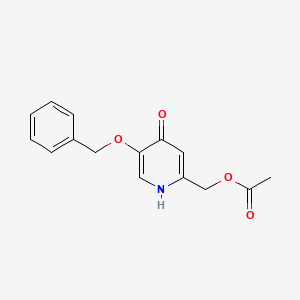
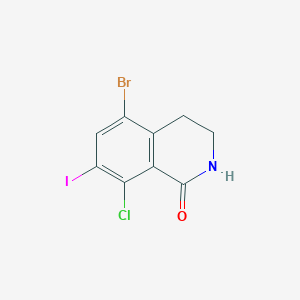

![(2S)-2-amino-N-[(4-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13901145.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13901146.png)

![benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate](/img/structure/B13901156.png)
![2,2,2-trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide](/img/structure/B13901158.png)


